![molecular formula C₂₆H₄₂N₃NaO₆S B043442 sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate CAS No. 72741-86-7](/img/structure/B43442.png)

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to the specified compound involves various chemical reactions, including the formation of triorganotin(IV) derivatives through refluxing with corresponding triorganotin(IV) chloride, showcasing the compound's versatility in forming complex structures (Shaheen et al., 2014).

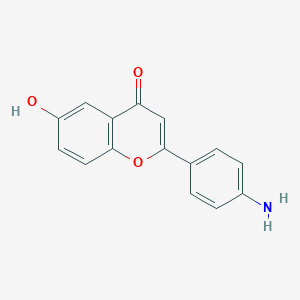

Molecular Structure Analysis

The molecular structure of the derivatives shows a trigonal bipyramidal geometry in the solid state and tetrahedral geometry in solution, as determined by X-ray diffraction studies, revealing the compound's structural adaptability (Shaheen et al., 2014).

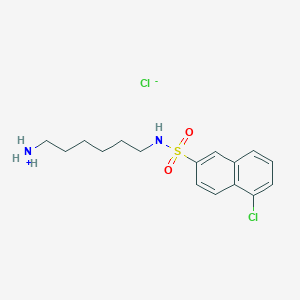

Chemical Reactions and Properties

The synthesized compounds exhibit significant antibacterial, antifungal, and anticancer activities, underlining the compound's potential in medical applications. These activities are attributed to the compound's ability to interact with biological targets, demonstrating its chemical reactivity and biological relevance (Shaheen et al., 2014).

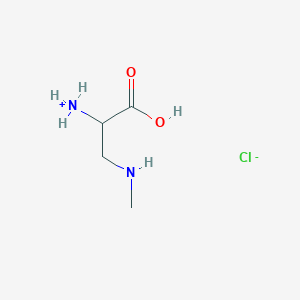

Physical Properties Analysis

While specific studies on the physical properties of this exact compound were not identified, the analysis of similar compounds typically involves understanding their solubility, melting points, and crystalline structures. These properties are crucial for determining the compound's applicability in various fields, including pharmaceuticals and material science.

Chemical Properties Analysis

The compound's chemical properties, such as reactivity with different reagents and stability under various conditions, are essential for its application in synthesis and manufacturing processes. The ability to form complex structures through reactions with organotin(IV) chlorides suggests a high level of chemical versatility, which is valuable for developing new materials and drugs (Shaheen et al., 2014).

Scientific Research Applications

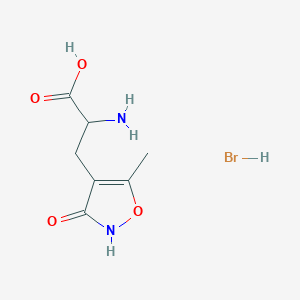

Synthesis and Structural Elucidation

Research on compounds related to the given chemical structure often focuses on synthesis and structural elucidation. For instance, studies have synthesized various derivatives of sodium deoxycholate, exploring their structural characteristics through elemental analysis, infrared spectroscopy, NMR, and X-ray diffraction. Such compounds have shown promising antifungal and anticancer activities, indicating their potential utility in developing new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).

Antimicrobial and Antitumor Activities

Compounds with structural similarities to the specified chemical have been evaluated for their antimicrobial and antitumor properties. Research has demonstrated that certain derivatives can exhibit significant antibacterial activity and hold promise as potent antifungal agents due to their strong inhibitory effects, even surpassing standard drugs like Turbinafine in antifungal activity. This highlights the potential of these compounds in medical and pharmaceutical research, particularly in the development of new treatments for fungal infections and cancer (Shaheen, Ali, Rosario, & Shah, 2014).

Liver X Receptor (LXR) Agonists

Another area of application is the synthesis of LXR agonists from bile acid analogs, aiming at regulating cholesterol metabolism to prevent cardiovascular and neurodegenerative diseases. This research underscores the versatility of compounds structurally related to the specified chemical in modulating biological pathways critical to human health, providing a foundation for the development of novel therapeutic agents (Ching, 2013).

properties

CAS RN |

72741-86-7 |

|---|---|

Product Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate |

Molecular Formula |

C₂₆H₄₂N₃NaO₆S |

Molecular Weight |

547.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H43N3O6S.Na/c1-15(4-7-22(32)27-10-11-36(33,34)35)18-5-6-19-23-20(13-21(31)25(18,19)3)24(2)9-8-17(30)12-16(24)14-26(23)28-29-26;/h15-21,23,30-31H,4-14H2,1-3H3,(H,27,32)(H,33,34,35);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-;/m1./s1 |

InChI Key |

SBGNLQGGOAWPRY-ITLHHNROSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C.[Na+] |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+] |

synonyms |

(7,7-azo-3,12-dihydroxy-5-cholan-24-oyl)-2-aminoethanesulfonic acid 2-(7,7-azo-3,12-dihydroxy-5-cholan-24-oylamino)ethanesulfonic acid 7,7-azo-TC 7-ADTC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)

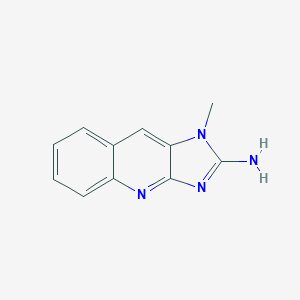

![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)